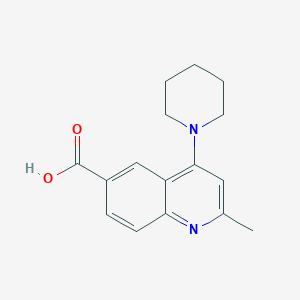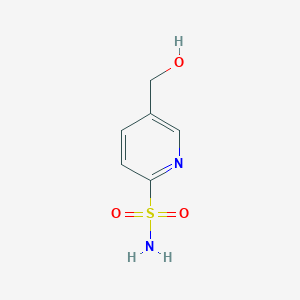
Ethyl 2-(4-chloro-3-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chloro-3-methylphenoxy)acetate is an organic compound with the molecular formula C11H13ClO3. It is an ester derivative of phenoxyacetic acid, characterized by the presence of a chloro and methyl group on the aromatic ring. This compound is primarily used in the synthesis of herbicides and other agrochemicals due to its ability to selectively target and control broad-leaved weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-3-methylphenoxy)acetate typically involves the esterification of 4-chloro-3-methylphenol with ethyl chloroacetate. A common method includes refluxing a mixture of 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone for 12 hours . The reaction mixture is then filtered, and the solvent is evaporated to obtain the crude product, which is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The process includes the use of continuous reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3-methylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted phenoxyacetates.
Ester Hydrolysis: 4-chloro-3-methylphenoxyacetic acid and ethanol.
Oxidation: Chlorinated benzoic acids or quinones.
Scientific Research Applications
Ethyl 2-(4-chloro-3-methylphenoxy)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and agriculture. Its applications include:
Herbicide Development: Used as a precursor in the synthesis of herbicides that target broad-leaved weeds.
Analytical Chemistry: Employed as a standard in chromatographic techniques such as HPLC and GC for the analysis of agrochemical formulations.
Biological Studies: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-3-methylphenoxy)acetate primarily involves its role as a herbicide precursor. The compound is metabolized in plants to produce active herbicidal agents that disrupt essential physiological processes. These agents target specific enzymes and pathways involved in plant growth and development, leading to the selective inhibition of broad-leaved weeds .
Comparison with Similar Compounds
Ethyl 2-(4-chloro-3-methylphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:
2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate: Similar herbicidal properties but with different physical and chemical characteristics.
Mthis compound: Another ester derivative with slightly different reactivity and application profiles.
These compounds share similar structural features but differ in their ester groups, leading to variations in their solubility, stability, and biological activity.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-methylphenoxy)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
WPUJVPOAINZFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


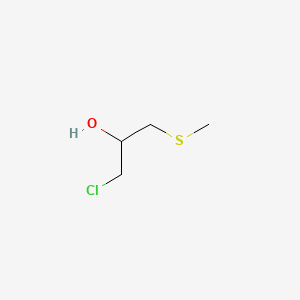
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
![3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
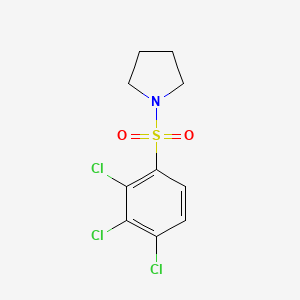
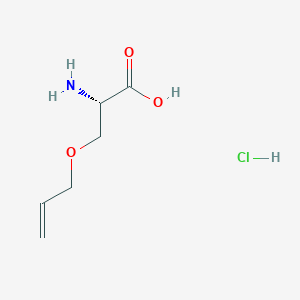
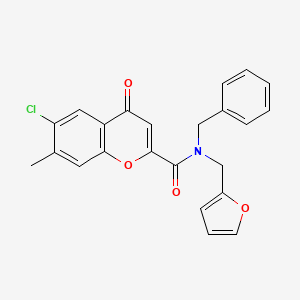
![2-[2-Pyridyl]methylene-3-quinuclidinone](/img/structure/B15096324.png)

![3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B15096334.png)
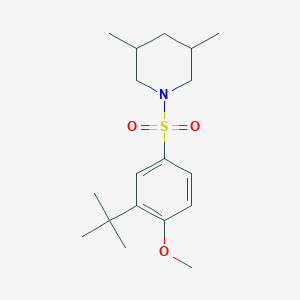
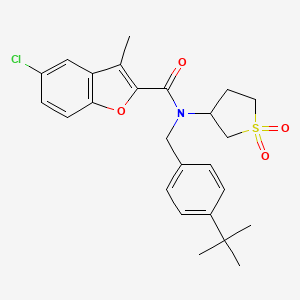
![1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B15096357.png)
